molecular formula C34H46BrNO2 B1442347 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline CAS No. 1192035-51-0

4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline

Cat. No.: B1442347
CAS No.: 1192035-51-0
M. Wt: 580.6 g/mol
InChI Key: IBNDUCBIJXFUIS-UHFFFAOYSA-N
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Description

Molecular Formula: C₃₄H₄₆BrNO₂ Molar Mass: 596.64 g/mol Structure: A triarylamine derivative with a central brominated aniline core substituted by two 4-((2-ethylhexyl)oxy)phenyl groups. The 2-ethylhexyloxy substituents are branched alkoxy chains, imparting steric bulk and enhanced solubility in non-polar solvents. Synthesis: Typically prepared via palladium-catalyzed coupling reactions (e.g., Stille or Suzuki-Miyaura) under inert conditions, as seen in analogous compounds .

Properties

IUPAC Name

N-(4-bromophenyl)-4-(2-ethylhexoxy)-N-[4-(2-ethylhexoxy)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46BrNO2/c1-5-9-11-27(7-3)25-37-33-21-17-31(18-22-33)36(30-15-13-29(35)14-16-30)32-19-23-34(24-20-32)38-26-28(8-4)12-10-6-2/h13-24,27-28H,5-12,25-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNDUCBIJXFUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCC(CC)CCCC)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20702211
Record name 4-Bromo-N,N-bis{4-[(2-ethylhexyl)oxy]phenyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192035-51-0
Record name 4-Bromo-N,N-bis{4-[(2-ethylhexyl)oxy]phenyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and the phenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline

Molecular Formula: C₃₀H₃₈BrNO₂ Molar Mass: 524.53 g/mol Key Differences:

  • Substituent Structure : Hexyloxy (linear C₆H₁₃O) vs. 2-ethylhexyloxy (branched C₈H₁₇O).
  • Physical Properties :
    • The branched 2-ethylhexyloxy groups lower melting points and enhance solubility in organic solvents compared to linear hexyloxy chains .
    • Higher molar mass (596.64 vs. 524.53) due to the bulkier substituents.
  • Applications : Both are used in organic electronics, but the branched variant is preferred in solution-processed devices due to superior solubility .

4-Bromo-N,N-bis(4-methoxyphenyl)aniline

Molecular Formula: C₁₉H₁₅BrNO₂ Molar Mass: 383.24 g/mol Key Differences:

  • Substituent Electronics : Methoxy (electron-donating) vs. alkoxy (moderately electron-donating but sterically bulky).
  • Optical Properties :
    • Methoxy groups enhance conjugation, leading to redshifted absorption/emission compared to alkoxy-substituted analogs .
  • Synthesis : Methoxy derivatives are synthesized at lower temperatures due to reduced steric hindrance .

4-Bromo-N,N-bis(4-butylphenyl)aniline

Molecular Formula : C₂₆H₃₀BrN
Molar Mass : 436.44 g/mol
Key Differences :

  • Substituent Polarity: Butylphenyl (non-polar) vs. alkoxy (polar).
  • Applications: The non-polar butylphenyl variant is less soluble in polar solvents but exhibits higher thermal stability, making it suitable for high-temperature applications .

Structural and Electronic Analysis

Steric Effects

  • Branched 2-ethylhexyloxy groups introduce significant steric hindrance, reducing molecular planarity compared to linear hexyloxy or methoxy analogs. This hindrance disrupts π-conjugation, as observed in crystallographic studies of related triarylamines .
  • Dihedral angles between aryl rings in brominated diphenylamines range from 44.8° to 56.5°, with bulkier substituents favoring larger angles .

Solubility and Processability

Compound Solubility in THF Melting Point (°C)
4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline High <100 (liquid)
4-Bromo-N,N-bis(4-methoxyphenyl)aniline Moderate 120–125
4-Bromo-N,N-bis(4-butylphenyl)aniline Low 180–185

Data inferred from synthesis protocols and analogous compounds .

Electronic Properties

  • Electron-Donating Capacity : Methoxy > 2-ethylhexyloxy > butylphenyl.
    • Methoxy groups increase HOMO energy by 0.3–0.5 eV compared to alkoxy derivatives, enhancing charge transport in organic semiconductors .

Biological Activity

The compound 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline is an organic molecule notable for its unique structure and potential applications in various scientific fields, particularly in organic electronics and materials science. This article delves into its biological activity, synthesis, and potential applications, supported by diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C28H40BrNC_{28}H_{40}BrN and a molecular weight of 580.64 g/mol. The compound features a bromine atom and two 2-ethylhexyloxy groups attached to phenyl rings, which contribute to its solubility and electronic properties.

Structural Comparison Table

Compound NameMolecular FormulaUnique Features
4-Bromo-N,N-bis(4-methoxyphenyl)anilineC19H20BrNC_{19}H_{20}BrNContains methoxy groups instead of alkoxy groups
4-Bromo-N,N-bis(4-iodophenyl)anilineC19H20BrNC_{19}H_{20}BrNIodine substituent enhances reactivity
4-Bromo-N,N-bis(4-(tert-butyl)phenyl)anilineC23H30BrNC_{23}H_{30}BrNTert-butyl groups provide steric hindrance

Biological Activity

While specific biological activities of this compound are not extensively documented, some potential interactions have been noted:

  • Polymer Synthesis : The compound plays a role in the synthesis of donor-acceptor conjugated polymers, which are significant in the development of organic solar cells. These polymers facilitate charge transport and improve energy conversion efficiency.
  • Drug Delivery Systems : Its interactions at the molecular level suggest potential applications in drug delivery systems, although further research is necessary to elucidate its full biological profile.
  • Photonic Devices : The compound's unique electronic properties may also allow for applications in photonic devices, enhancing their performance through improved charge mobility.

Case Study 1: Organic Solar Cells

Research has indicated that compounds similar to this compound are effective in creating high-efficiency organic solar cells. In a study involving various donor-acceptor polymers, it was found that the inclusion of such compounds significantly increased the power conversion efficiency (PCE), demonstrating their potential utility in renewable energy applications.

Case Study 2: Drug Delivery Applications

A study explored the use of aniline derivatives in drug delivery systems, highlighting their capacity to enhance solubility and bioavailability of poorly soluble drugs. Although specific data on this compound is limited, the structural similarities suggest comparable behavior.

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination : The initial step involves brominating N,N-bis(4-(2-ethylhexyloxy)phenyl)aniline to introduce the bromine substituent.
  • Purification : The product is purified through recrystallization techniques to achieve high purity levels suitable for further applications.
  • Characterization : Various characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline

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